

Spectroscopic Characterization of p-Nitrobenzyl Mesylate: A Technical Guide

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Compound of Interest

Compound Name: *p*-nitrobenzyl mesylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **p-nitrobenzyl mesylate** (4-nitrobenzyl methanesulfonate), a crucial reagent in chemical synthesis and drug development. This document details the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines standardized experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for **p-nitrobenzyl mesylate**. This data is compiled from typical values for similar chemical structures and serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.25	Doublet (d)	2H	Ar-H (ortho to NO ₂)
~7.65	Doublet (d)	2H	Ar-H (ortho to CH ₂ OMs)
~5.40	Singlet (s)	2H	-CH ₂ -
~3.10	Singlet (s)	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~148.0	C-NO ₂
~142.0	C-CH ₂ OMs
~129.0	Ar-CH (ortho to CH ₂ OMs)
~124.0	Ar-CH (ortho to NO ₂)
~70.0	-CH ₂ -
~38.0	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1600, ~1485	Strong	Aromatic C=C stretch
~1520, ~1345	Strong, Very Strong	Asymmetric and Symmetric N-O stretch (NO ₂)
~1350, ~1175	Strong	Asymmetric and Symmetric S=O stretch (sulfonate)
~970	Strong	S-O-C stretch

Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
231	~40	[M] ⁺ (Molecular Ion)
152	~100	[M - SO ₂ CH ₃] ⁺ (loss of mesyl radical)
136	~30	[M - OSO ₂ CH ₃] ⁺ (loss of mesylate radical)
106	~60	[C ₇ H ₆ N] ⁺ (p-nitrobenzyl cation fragment)
79	~20	[SO ₂ CH ₃] ⁺ (mesyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. Adherence to these protocols is recommended to obtain high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **p-nitrobenzyl mesylate**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-32.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

- Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **p-nitrobenzyl mesylate** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: Collect a background spectrum of the empty sample compartment or a blank KBr pellet.
- Data Format: Transmittance or Absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

- Dissolve a small amount of **p-nitrobenzyl mesylate** in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled.

Acquisition Parameters (EI):

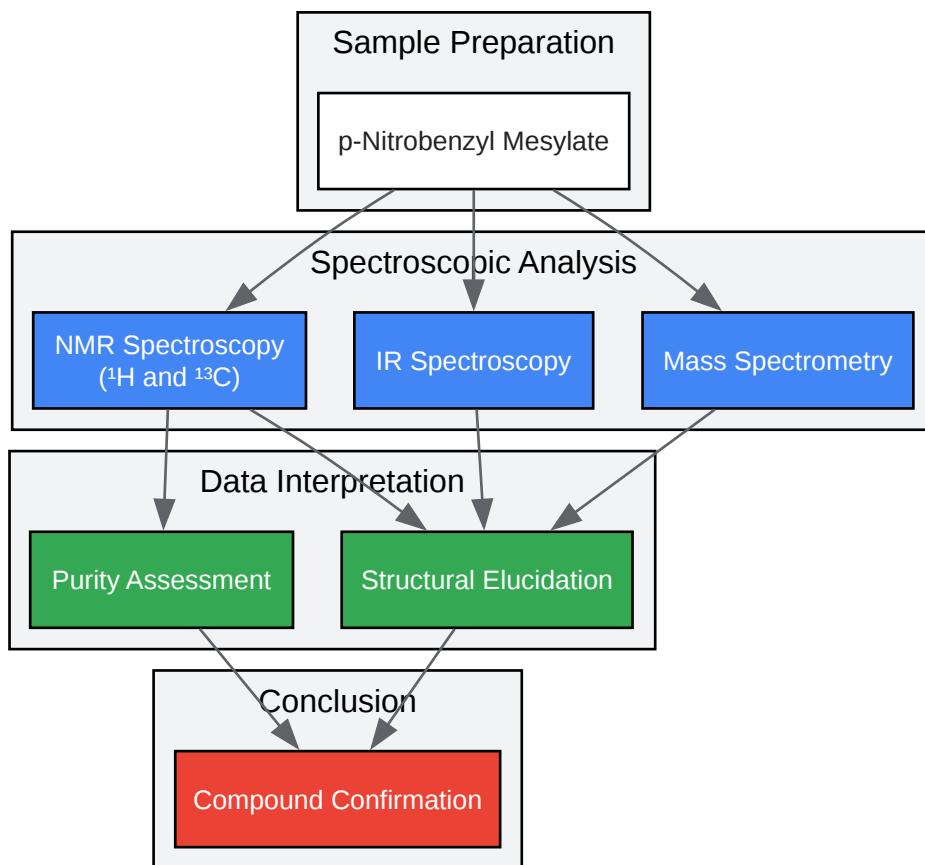
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-300.
- Scan Speed: 1-2 scans/second.

Data Analysis: Identify the molecular ion peak ($[M]^+$) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **p-nitrobenzyl mesylate**.

Figure 1. Spectroscopic Analysis Workflow for p-Nitrobenzyl Mesylate

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Caption: Workflow for the characterization of **p-nitrobenzyl mesylate**.

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